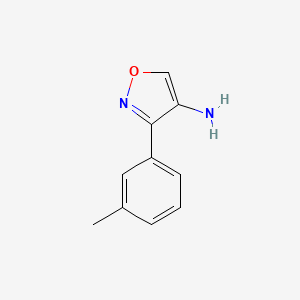

3-(m-Tolyl)isoxazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(3-methylphenyl)-1,2-oxazol-4-amine |

InChI |

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)10-9(11)6-13-12-10/h2-6H,11H2,1H3 |

InChI Key |

PXPPXJIDMQNYDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC=C2N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 M Tolyl Isoxazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and chemical environment of each atom can be mapped.

The ¹H NMR spectrum of 3-(m-Tolyl)isoxazol-4-amine provides critical information about the number, environment, and neighboring relationships of the protons. The spectrum is expected to show distinct signals corresponding to the protons of the amine group, the isoxazole (B147169) ring, and the m-tolyl substituent.

Amine Protons (-NH₂) : The two protons of the primary amine group typically appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org This signal can often be confirmed by its disappearance upon the addition of a few drops of D₂O to the NMR sample. libretexts.org

Isoxazole Ring Proton (H-5) : The proton at the 5-position of the isoxazole ring is expected to resonate as a sharp singlet in the downfield region of the spectrum. Its chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring and the adjacent amine group.

m-Tolyl Group Protons : The aromatic protons of the meta-substituted tolyl group present a more complex pattern. Four distinct signals are anticipated in the aromatic region of the spectrum, exhibiting characteristic ortho- and meta-couplings. The proton situated between the two methyl-group-relative positions on the ring will likely appear as a singlet or a finely split triplet, while the other three protons will show doublet or triplet of doublets multiplicities depending on their coupling partners.

Methyl Protons (-CH₃) : The three protons of the tolyl's methyl group will appear as a distinct singlet in the upfield region of the spectrum, a characteristic feature of alkyl substituents on an aromatic ring.

Interactive Table: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 4.0 - 5.5 | broad singlet | 2H |

| Isoxazole H-5 | 8.0 - 8.5 | singlet | 1H |

| m-Tolyl Ar-H | 7.0 - 7.8 | multiplet | 4H |

| m-Tolyl -CH₃ | 2.3 - 2.5 | singlet | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environments. For this compound, a total of 10 distinct carbon signals are expected, as the plane of symmetry that might be present in a para-substituted analogue is absent.

Isoxazole Ring Carbons : Three signals are expected for the isoxazole ring carbons (C-3, C-4, and C-5). The C-3 carbon, being adjacent to the tolyl group and part of a C=N bond, and the C-5 carbon, adjacent to the heteroatoms, are typically found significantly downfield. The C-4 carbon, bearing the amine group, will also be in the aromatic region but at a different shift.

m-Tolyl Group Carbons : The m-tolyl group will contribute seven distinct carbon signals. This includes four protonated aromatic carbons (CH), two quaternary aromatic carbons (one attached to the isoxazole ring and one attached to the methyl group), and the aliphatic methyl carbon, which will appear at the highest field (most upfield). mdpi.commdpi.com

Interactive Table: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Isoxazole C-3 | 160 - 165 |

| Isoxazole C-4 | 100 - 110 |

| Isoxazole C-5 | 150 - 155 |

| m-Tolyl Quaternary (C-Ar) | 125 - 140 |

| m-Tolyl Methine (CH-Ar) | 120 - 130 |

| m-Tolyl Methyl (-CH₃) | 20 - 22 |

To confirm the assignments from 1D NMR and establish the complete molecular structure, 2D NMR experiments are invaluable. core.ac.uk

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily be used to trace the connectivity between the coupled protons within the m-tolyl ring, confirming their relative positions. No cross-peaks would be expected for the singlet signals of the H-5 proton, the amine protons, or the methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would show cross-peaks connecting the H-5 proton to the C-5 carbon, each aromatic proton of the tolyl group to its respective carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique maps long-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule. Key expected HMBC correlations for structural confirmation would include:

A correlation between the protons on the tolyl ring (particularly the ortho-protons) and the C-3 carbon of the isoxazole ring, confirming the point of attachment.

Correlations from the isoxazole H-5 proton to both the C-4 and C-3 carbons.

Correlations from the amine protons to the C-4 and C-5 carbons of the isoxazole ring.

Correlations from the methyl protons to the adjacent quaternary and ortho-carbons of the tolyl ring. core.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display a series of absorption bands that serve as fingerprints for its key functional groups.

N-H Vibrations : As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com A sharp N-H bending (scissoring) vibration is also anticipated in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-H Vibrations : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected to show bands just below 3000 cm⁻¹.

Ring Vibrations : The C=C stretching vibrations of the m-tolyl aromatic ring usually produce several sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net The C=N stretching of the isoxazole ring often appears near 1600-1650 cm⁻¹. biolmolchem.com The characteristic N-O and C-O stretching vibrations of the isoxazole ring skeleton are expected in the 1000-1250 cm⁻¹ region. rjpbcs.com

C-N Stretching : The stretching vibration for the C-N bond connecting the amine to the isoxazole ring is expected in the 1250-1335 cm⁻¹ range, characteristic of aromatic amines. orgchemboulder.com

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3300 - 3500 (two bands) |

| Stretch | C-H (Aromatic) | 3000 - 3100 |

| Stretch | C-H (Alkyl) | 2850 - 2980 |

| Bend (Scissoring) | N-H (Primary Amine) | 1580 - 1650 |

| Stretch | C=C (Aromatic Ring) | 1450 - 1600 |

| Stretch | C=N (Isoxazole Ring) | 1600 - 1650 |

| Stretch | C-N (Aryl Amine) | 1250 - 1335 |

| Stretch | N-O (Isoxazole Ring) | 1000 - 1250 |

Raman spectroscopy serves as a valuable complementary technique to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment (e.g., polar bonds like N-H), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations : The symmetric "breathing" modes of both the tolyl and isoxazole rings, which are often weak in the IR spectrum, typically produce strong, sharp signals in the Raman spectrum.

Skeletal Deformations : The low-frequency skeletal vibrations of the entire molecule, which provide a unique fingerprint in the solid state. This technique is highly effective in studying the solid-state structure and can be used to investigate intermolecular interactions, such as hydrogen bonding involving the amine group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the chemical formula is C₁₀H₁₀N₂O, which corresponds to a theoretical molecular weight of approximately 174.20 g/mol . chemicalbook.com While specific experimental mass spectra for this compound are not extensively detailed in publicly available literature, a fragmentation pattern can be predicted based on the established principles of mass spectrometry for aromatic amines and isoxazole-containing structures. libretexts.orgmiamioh.edu

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) peak at m/z 174. The presence of a nitrogen-containing amine group typically results in an odd-numbered molecular ion peak, consistent with the nitrogen rule. libretexts.orgmiamioh.edu The subsequent fragmentation would likely proceed through several pathways involving the cleavage of the isoxazole ring and fragmentation of the tolyl and amine substituents.

The isoxazole ring is known to undergo characteristic cleavage. A primary fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond, which can lead to a variety of fragment ions. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and while this is an aromatic amine, cleavage adjacent to the C-N bond is still a significant process. libretexts.orglibretexts.org Key predicted fragmentation events include the loss of small, stable molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and radicals from the tolyl group (e.g., CH₃).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Fragment Ion Structure/Lost Neutral | Pathway Description |

|---|---|---|

| 174 | [C₁₀H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the tolyl group |

| 146 | [M - CO]⁺˙ or [M - N₂]⁺˙ | Loss of carbon monoxide or dinitrogen from ring cleavage |

| 118 | [C₈H₈N]⁺ | Subsequent loss of CO from the [M - N₂]⁺˙ fragment |

Note: The data in this table is predictive and based on theoretical fragmentation patterns of similar chemical structures. Specific experimental data for this compound was not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The UV-Vis spectrum of this compound is determined by its chromophoric systems: the substituted phenyl (m-tolyl) ring and the 4-aminoisoxazole (B111107) heterocyclic ring. These systems contain π-electrons and non-bonding (n) electrons that can be excited to higher energy orbitals.

The spectrum is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions. nih.gov The high-energy π→π* transitions are typically associated with the aromatic and heterocyclic ring systems, resulting in strong absorption bands. The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted isoxazole-phenyl system. The non-bonding electrons on the nitrogen and oxygen atoms of the isoxazole ring and the amino group can also undergo lower-energy n→π* transitions, which typically appear as weaker absorption bands or shoulders at longer wavelengths. nih.gov

While a specific experimental spectrum for this compound is not documented in the available literature, studies on similar isoxazole derivatives show absorption bands in the range of 250-350 nm. researchgate.net For example, related isoxazole-amine compounds in solution have been observed to exhibit absorbance maxima (λₘₐₓ) around 300 nm. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π→π* | m-Tolyl ring, Isoxazole ring | ~250-320 nm (High intensity) |

Note: The data presented is based on the theoretical analysis of the molecule's chromophores and data from structurally related compounds.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. A definitive crystal structure for this compound has not been reported in the searched literature. However, the solid-state structure can be inferred with reasonable accuracy from published data on highly analogous compounds, such as 5-amino-3-(4-methoxyphenyl)isoxazole. nih.gov

Based on this analog, the this compound molecule is expected to be nearly planar. The dihedral angle, which is the angle between the plane of the phenyl ring and the plane of the isoxazole ring, is likely to be small, similar to the 7.30 (13)° observed in the methoxyphenyl analog. nih.gov This near-coplanarity suggests a degree of electronic conjugation between the two ring systems.

In the solid state, the crystal packing is expected to be significantly influenced by intermolecular hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···N interactions with the nitrogen atom of the isoxazole ring of an adjacent molecule. nih.gov This type of interaction typically leads to the formation of chains or more complex networks, stabilizing the crystal lattice. nih.gov Hirshfeld surface analysis of the analog compound revealed that H···H, C···H/H···C, and O···H/H···O contacts are the most significant intermolecular interactions, a pattern that would likely be similar for this compound, with N···H/H···N contacts also playing a key role. nih.gov

Table 3: Predicted Crystallographic and Structural Parameters for this compound (based on an analog)

| Parameter | Expected Value/Feature | Source of Analogy |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for small organic molecules |

| Dihedral Angle (Phenyl-Isoxazole) | ~5-15° | 5-amino-3-(4-methoxyphenyl)isoxazole nih.gov |

| Key Bond Length (N-O) | ~1.43 Å | 5-amino-3-(4-methoxyphenyl)isoxazole nih.gov |

| Key Bond Length (C-NH₂) | ~1.35 Å | 5-amino-3-(4-methoxyphenyl)isoxazole nih.gov |

Note: This data is predictive and based on the published crystal structure of the closely related compound 5-amino-3-(4-methoxyphenyl)isoxazole. nih.gov The actual crystallographic parameters of this compound may vary.

Computational and Theoretical Studies on 3 M Tolyl Isoxazol 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict a range of molecular characteristics for compounds like 3-(m-Tolyl)isoxazol-4-amine.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Below are typical predicted geometric parameters for the optimized structure of this compound, derived from DFT calculations at a common level of theory such as B3LYP/6-311G(d,p).

| Parameter | Typical Calculated Value |

|---|---|

| C-C (isoxazole ring) | 1.39 - 1.43 Å |

| C-N (isoxazole ring) | 1.31 - 1.36 Å |

| N-O (isoxazole ring) | 1.41 - 1.44 Å |

| C-O (isoxazole ring) | 1.34 - 1.37 Å |

| C-NH₂ | 1.38 - 1.41 Å |

| C-N-O (angle) | 108° - 111° |

| C-C-N (amine, angle) | 125° - 128° |

| Tolyl-Isoxazole Dihedral Angle | 25° - 40° |

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more easily polarized and more chemically reactive. irjweb.com

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich regions, specifically the amino group and the π-system of the m-tolyl ring. The LUMO, conversely, is typically distributed across the electron-deficient isoxazole (B147169) ring. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.0 to -1.4 |

| HOMO-LUMO Gap (ΔE) | 4.6 to 5.0 |

DFT calculations are a reliable method for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. By calculating the magnetic shielding tensors, theoretical ¹H and ¹³C NMR chemical shifts can be determined. ufv.br These predicted shifts are often correlated with experimental data to validate both the computational model and the experimental structure.

Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the N-H stretching of the amine group, C=N stretching within the isoxazole ring, and aromatic C-H bending modes.

| Parameter | Description | Predicted Value |

|---|---|---|

| ¹H NMR | Amine protons (-NH₂) | 4.5 - 5.5 ppm |

| ¹H NMR | Aromatic protons (tolyl ring) | 7.0 - 7.6 ppm |

| ¹³C NMR | Isoxazole C-NH₂ | 145 - 155 ppm |

| ¹³C NMR | Isoxazole C-Tolyl | 160 - 168 ppm |

| IR Frequency | N-H stretch (amine) | 3350 - 3450 cm⁻¹ |

| IR Frequency | C=N stretch (isoxazole) | 1610 - 1640 cm⁻¹ |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior. irjweb.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). High chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons.

The Molecular Electrostatic Potential (MEP) surface is a 3D map that visualizes the charge distribution across a molecule. nih.gov It is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP surface typically shows regions of negative potential (red/yellow) concentrated around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, indicating these are the primary sites for interaction with electrophiles. Regions of positive potential (blue) are generally found around the amine hydrogen atoms, marking them as sites for nucleophilic interaction.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer |

| Electrophilicity Index (ω) | χ²/2η | Measures electrophilic character |

Mechanistic Pathways Probed by Computational Chemistry

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and calculating activation energies. beilstein-journals.org For a molecule like this compound, theoretical studies can probe its reactivity in various chemical transformations. For instance, the mechanism of electrophilic substitution on the tolyl ring or nucleophilic reactions involving the amine group can be modeled.

By mapping the potential energy surface of a reaction, chemists can understand the feasibility of different pathways. mdpi.com For example, in a cycloaddition reaction involving the isoxazole core, DFT can determine whether the reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states and any potential intermediates. beilstein-journals.orgmdpi.com This analysis provides deep insights into the factors controlling regioselectivity and stereoselectivity. beilstein-journals.org

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The amine group in this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors. Computational methods are used to analyze and quantify these non-covalent interactions, which are crucial for understanding the molecule's behavior in condensed phases and its interaction with biological targets. nih.gov

Intermolecular hydrogen bonding can be studied by modeling dimers or larger clusters of the molecule. Calculations can determine the preferred geometry and binding energy of these interactions. For instance, a common motif would involve a hydrogen bond between the amine hydrogen of one molecule and the isoxazole nitrogen of a neighboring molecule. nih.gov

Intramolecular hydrogen bonding is less likely in the ground-state conformation of this compound due to the lack of a suitably positioned acceptor group. However, computational analysis can rigorously explore all possible conformers to confirm its absence or presence. nih.govosti.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the strength and nature of any identified hydrogen bonds.

Computational Insights into Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted isoxazoles, such as this compound, often involves cycloaddition reactions where controlling the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of atoms is crucial for obtaining the desired product. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these complex reactions.

Theoretical studies on the formation of the isoxazole ring, typically through the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine, provide deep insights into the reaction pathways. beilstein-journals.orgbeilstein-journals.org These studies allow for the consideration of both stepwise and concerted mechanisms. By calculating the energy profiles of different reaction pathways, researchers can predict which isomers are more likely to form. beilstein-journals.org

For instance, in the reaction of β-azolyl enamines with nitrile oxides, computational and experimental studies have demonstrated that the reaction proceeds in a highly regioselective and stereospecific manner. beilstein-journals.orgbeilstein-journals.org The exclusive formation of trans isomers from E-enamines suggests a concerted mechanism where the stereochemistry of the starting material dictates the stereochemistry of the product. beilstein-journals.orgbeilstein-journals.org DFT calculations can model the transition states for the formation of different possible regioisomers and stereoisomers, with the lowest energy transition state corresponding to the experimentally observed product.

These computational models classify the reaction as an inverse electron-demand 1,3-dipolar cycloaddition. beilstein-journals.orgbeilstein-journals.org The analysis of Frontier Molecular Orbitals (FMOs) of the reactants helps in understanding this classification and predicting the regiochemical outcome. The preference for one isomer over another is often driven by the superior stability of the resulting product, a factor that can be quantified through computational energy calculations. beilstein-journals.org

Table 1: Theoretical Methods in Synthesis Analysis

| Computational Method | Application in Synthesis | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, Transition state analysis | Prediction of regioselectivity and stereoselectivity, Energy profiling of reaction pathways. |

Non-Linear Optical (NLO) Properties and Light Harvesting Efficiency Studies

In the field of materials science, organic compounds with significant non-linear optical (NLO) properties are highly sought after for applications in optoelectronics and photonics. nih.gov Computational methods are pivotal in the rational design and screening of new NLO materials. nih.govdntb.gov.ua Isoxazole derivatives have garnered attention for their potential NLO applications. worldscientific.com

NLO properties arise from the interaction of a material with an intense electromagnetic field, like that from a laser, leading to changes in the material's optical properties. Key parameters that quantify a molecule's NLO response are the linear polarizability (⟨α⟩) and the first and second hyperpolarizabilities (β and γ, respectively). nih.govnih.gov DFT calculations are widely employed to compute these properties for novel organic molecules. medmedchem.comnih.gov

Theoretical studies on isoxazole and other heterocyclic derivatives have shown that their NLO response can be significant. worldscientific.com For example, the first hyperpolarizability values of some isoxazole derivatives have been calculated to be many times larger than that of urea (B33335), a standard reference material for NLO studies. worldscientific.com This suggests their potential as candidates for NLO applications.

The NLO properties are closely linked to the electronic structure of the molecule, specifically the presence of electron donor and acceptor groups that facilitate intramolecular charge transfer (ICT). worldscientific.com Computational studies explore how modifying the structure, such as changing substituent groups, can enhance these properties. nih.govnih.gov

Furthermore, parameters relevant to light-harvesting efficiency, crucial for applications in solar cells, are also investigated computationally. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor. nih.gov A smaller HOMO-LUMO gap is generally desirable for better light absorption and electronic transitions. nih.govnih.gov Time-Dependent DFT (TD-DFT) is used to predict the absorption spectra of these molecules, providing insights into their light-harvesting capabilities. nih.gov

Table 2: Calculated NLO and Electronic Properties of Representative Heterocyclic Compounds

| Compound Class | Property | Calculated Value | Significance |

|---|---|---|---|

| Isoxazole Derivatives | First Hyperpolarizability (β) | ~19-21 times that of urea worldscientific.com | Potential for NLO applications. |

| Triazole Derivatives | HOMO-LUMO Energy Gap (ΔE) | 4.618 eV (for compound 7c) nih.govnih.gov | Indicates electronic transition properties. |

| Triazole Derivatives | Linear Polarizability (⟨α⟩) | 4.195 × 10⁻²³ esu (for compound 7c) nih.govnih.gov | Measures the molecule's response to an electric field. |

Chemical Reactivity and Derivatization of 3 M Tolyl Isoxazol 4 Amine

Reactions at the Primary Amine Functionality

The primary amine group on the isoxazole (B147169) ring is a key site for a wide array of chemical transformations due to the nucleophilicity of the nitrogen atom's lone pair of electrons.

The nucleophilic nature of the primary amine allows for straightforward reactions with various electrophilic reagents, leading to the formation of amides, higher-order amines, and sulfonamides.

Acylation: Primary amines react readily with acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.orglibretexts.org This reaction is typically performed in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.orglibretexts.org

Alkylation: The reaction of 3-(m-Tolyl)isoxazol-4-amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, as the product amine can compete with the starting material, often resulting in a mixture of products. libretexts.orgmsu.edu Exhaustive alkylation, typically using an excess of a methylating agent like iodomethane, leads to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Sulfonylation: In a reaction analogous to acylation, the primary amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield the corresponding sulfonamide. This reaction is a reliable method for protecting the amine group or for introducing the sulfonyl moiety for various synthetic purposes.

| Reaction Type | Reagent | Product Class | General Reaction |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Ar-NH₂ + CH₃COCl → Ar-NH-COCH₃ + HCl |

| Alkylation | Methyl Iodide | Secondary Amine | Ar-NH₂ + CH₃I → Ar-NH-CH₃ + HI |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Ar-NH₂ + TsCl → Ar-NH-SO₂-Tol + HCl |

Primary aromatic amines, including heterocyclic amines, can be converted into diazonium salts through a process known as diazotization. acs.org This reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C).

The resulting isoxazole-4-diazonium salt is a valuable synthetic intermediate. The diazonium group can be replaced by a variety of nucleophiles (Sandmeyer reaction) or used in coupling reactions. In diazonium coupling reactions, the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or arylamines, to form brightly colored azo compounds. openstax.orglibretexts.org This reaction is a classic example of electrophilic aromatic substitution, typically occurring at the para-position of the activated coupling partner. openstax.org

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones. This acid-catalyzed nucleophilic addition results in the formation of an unstable carbinolamine or hemiaminal intermediate. wikipedia.orgmdpi.com Subsequent elimination of a water molecule from this intermediate yields a stable imine, commonly known as a Schiff base. wikipedia.org The reaction is reversible and is often driven to completion by removing the water as it forms. wikipedia.org Aromatic amines tend to form particularly stable Schiff bases. wikipedia.org

| Carbonyl Compound | Product Class | General Product Structure |

|---|---|---|

| Benzaldehyde | Schiff Base (Imine) | Ar-N=CH-Ph |

| Acetone | Schiff Base (Imine) | Ar-N=C(CH₃)₂ |

| Cyclohexanone | Schiff Base (Imine) | Ar-N=C₆H₁₀ |

Functionalization and Modification of the Tolyl Moiety

The m-tolyl group provides additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The m-tolyl ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the two existing substituents: the methyl group and the 3-(isoxazol-4-amine) group. The methyl group is a weakly activating, ortho- and para-directing substituent. The directing influence of the entire 3-(isoxazol-4-amine) substituent is more complex but is generally expected to direct incoming electrophiles based on steric and electronic factors.

Plausible electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst to introduce a bromine atom.

Friedel-Crafts Acylation: Using an acyl chloride and a Lewis acid like AlCl₃ to introduce an acyl group. It is important to note that the primary amine on the isoxazole ring may need to be protected (e.g., as an amide) before carrying out Friedel-Crafts reactions, as the free amine can form a complex with the Lewis acid catalyst, deactivating the ring system. openstax.org

The positions ortho and para to the methyl group (C2, C4, C6) are activated. The positions ortho to the isoxazole substituent (C2) would be the most likely sites of substitution, with steric hindrance potentially favoring the C6 position.

The methyl group of the tolyl moiety is also amenable to chemical modification. As a benzylic position, it can be functionalized through several common synthetic methods:

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding the corresponding benzoic acid derivative.

Free-Radical Halogenation: Under UV light or with a radical initiator like AIBN, the methyl group can be halogenated with reagents like N-bromosuccinimide (NBS) to form a benzyl (B1604629) bromide derivative. This halomethyl group is a versatile synthetic handle that can be converted into alcohols, ethers, nitriles, and other functional groups via nucleophilic substitution.

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle characterized by a weak N-O bond, which is susceptible to cleavage under various conditions, particularly reductive ones. This feature is central to its utility in synthetic chemistry. The substitution pattern of this compound, with an aryl group at position 3 and an amino group at position 4, modulates the reactivity of the core structure.

Electrophilic and Nucleophilic Reactions on the Isoxazole Core

Electrophilic Reactions: The isoxazole ring is generally considered an electron-deficient system, making it less susceptible to electrophilic aromatic substitution than benzene. However, the presence of the strongly activating amino group at the C4 position enhances the nucleophilicity of the ring. In principle, electrophilic attack is directed to the C4 position in unsubstituted isoxazoles. reddit.com For this compound, the C4 position is already substituted. The directing influence of the C4-amino group would activate the C5 position for electrophilic attack. Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation could potentially occur at this position, contingent on steric hindrance from the adjacent substituents and reaction conditions.

Nucleophilic Reactions: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is uncommon unless the ring is activated by strongly electron-wielding groups. For instance, isoxazoles bearing a nitro group, particularly at the C5 position, have been shown to undergo SNAr reactions where the nitro group is displaced by various nucleophiles. rsc.org In the case of this compound, direct nucleophilic substitution on the unsubstituted C5 position is unlikely. However, derivatization of the C5 position with a suitable leaving group could enable subsequent nucleophilic attack. The amino group itself can act as an intramolecular nucleophile in rearrangement reactions or as a site for derivatization that subsequently influences ring reactivity.

| Reaction Type | Predicted Reactive Site | Influencing Factors | Potential Products |

|---|---|---|---|

| Electrophilic Substitution | C5 | Activating effect of C4-NH2 group | 5-Halo, 5-Nitro, 5-Sulfonyl derivatives |

| Nucleophilic Substitution | C5 (if substituted with leaving group) | Presence of a good leaving group (e.g., -NO2, -Halogen) | 5-Alkoxy, 5-Alkylthio, 5-Azido derivatives |

| Reductive Ring Opening | N-O bond | Weakness of the N-O bond | β-amino enones |

Ring-Opening and Rearrangement Reactions

The most significant reaction pathway for isoxazoles is the cleavage of the weak N-O bond, which unmasks a 1,3-dicarbonyl or related functionality. This transformation makes isoxazoles valuable synthetic intermediates. acs.org

Ring-Opening Reactions: Reductive ring-opening is a common transformation for isoxazoles. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or treatment with metal carbonyls like molybdenum hexacarbonyl [Mo(CO)6]. researchgate.netrsc.orgrsc.org For this compound, reductive N-O bond cleavage is expected to yield a β-amino enone intermediate. This intermediate is a versatile precursor for the synthesis of other acyclic and heterocyclic compounds. researchgate.net Copper-catalyzed reductive ring-cleavage has also been identified as an effective method, yielding enaminones under mild conditions. nih.gov

Rearrangement Reactions: Isoxazole derivatives can undergo various rearrangement reactions, often initiated by heat, light, or chemical reagents. For example, a rhodium carbenoid-induced ring expansion of isoxazoles can lead to the formation of highly functionalized pyridines. nih.govacs.org This process involves the formal insertion of a carbenoid across the N-O bond, followed by rearrangement to a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. acs.org While this has been demonstrated on 3,5-disubstituted isoxazoles, the presence of the 4-amino group on this compound could influence the course of such a rearrangement.

Role as a Versatile Synthetic Building Block

The ability of the isoxazole ring in this compound to undergo ring-opening reactions makes it a valuable precursor for a wide range of other molecules. The resulting intermediates can be cyclized to form various other heterocyclic systems or transformed into functionalized acyclic compounds.

Precursors for Other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazoles, Pyridinones)

The β-amino enone intermediate derived from the ring-opening of this compound is a key synthon for constructing other heterocycles.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for pyrazole (B372694) synthesis (Knorr pyrazole synthesis). mdpi.com The enaminone intermediate obtained from the reductive cleavage of this compound can react with hydrazine (B178648) derivatives to yield substituted pyrazoles. researchgate.netchim.it This strategy has been successfully applied to the synthesis of pyrazole-based drugs like Celecoxib. researchgate.net

Imidazoles: Direct transformation of 4-aminoisoxazoles into imidazoles has been reported. This conversion provides a route to various substituted imidazoles, which are important scaffolds in medicinal chemistry.

Pyridinones and Pyridines: Aminoisoxazoles can serve as precursors for pyridine and pyridinone rings. For example, 5-aminoisoxazoles are known to react with 1,3-dicarbonyl compounds or their equivalents to form isoxazolo[5,4-b]pyridines. researchgate.net Furthermore, as mentioned, rhodium-catalyzed ring expansion provides a direct route from isoxazoles to pyridines. nih.govacs.org A protected 3-aminoisoxazole (B106053) has been successfully used in this one-pot synthesis to generate a 2-aminopyridine (B139424) derivative, suggesting that this compound could potentially be a substrate for similar transformations. nih.gov

| Target Heterocycle | Synthetic Strategy | Key Intermediate | Ref. |

|---|---|---|---|

| Pyrazoles | Reductive ring-opening followed by condensation with hydrazine | β-amino enone | researchgate.netmdpi.com |

| Imidazoles | Direct conversion/rearrangement of the 4-aminoisoxazole (B111107) | - | |

| Pyridines/Pyridinones | Condensation with 1,3-dicarbonyls or Rh-catalyzed ring expansion | Original isoxazole or its derivatives | nih.govacs.orgresearchgate.net |

Transformations into Acyclic Functionalized Compounds (e.g., β-hydroxy ketones)

The reductive cleavage of the isoxazole N-O bond is the primary method for converting the heterocyclic ring into an acyclic system. The nature of the final product depends on the specific reagents and reaction conditions used.

The interaction of isoxazoles and their reduced forms (isoxazolines) with low-valent titanium reagents, such as those prepared from Ti(O-i-Pr)₄ and EtMgBr, leads to the reductive cleavage of the N-O bond. researchgate.net This reaction can afford either β-enaminoketones or, under different work-up conditions, β-hydroxyketones. researchgate.net The formation of β-enaminoketones is the initial step, resulting directly from the N-O bond scission. Subsequent hydrolysis of this enaminone intermediate would lead to a β-diketone. Further selective reduction of one of the carbonyl groups would be required to obtain the corresponding β-hydroxy ketone. Therefore, this compound can be considered a masked precursor to these valuable acyclic building blocks.

Advanced Applications in Chemical Science and Materials

Applications as Chemical Reagents and Intermediates in Organic Synthesis

3-(m-Tolyl)isoxazol-4-amine is a valuable intermediate in organic synthesis due to the reactivity of its exocyclic amino group and the isoxazole (B147169) core. Aminoisoxazoles are recognized as versatile building blocks for creating a range of bioactive compounds and peptidomimetics. rsc.orgnih.gov The amino group can function as a potent nucleophile, enabling the synthesis of more complex heterocyclic structures.

The reactivity of aminoisoxazoles allows them to participate in various chemical transformations:

N-Functionalization: The amino group readily reacts with electrophiles. For instance, reactions with α-diazocarbonyl compounds can be selectively tailored; under thermal conditions, they can undergo a Wolff rearrangement to yield N-isoxazole amides, while catalysis with rhodium(II) octanoate (B1194180) can promote N-H insertion to produce α-amino acid derivatives bearing an N-isoxazole moiety. researchgate.net

Cyclization Reactions: The bifunctional nature of the molecule, possessing both an amine and the ring nitrogen atoms, makes it an ideal precursor for synthesizing fused heterocyclic systems. Condensation reactions with suitable reagents can lead to the formation of isoxazolopyrimidines and other complex scaffolds. frontiersin.org

Multicomponent Reactions: Aminoisoxazoles can be employed in one-pot, multicomponent reactions to construct elaborate molecular frameworks efficiently, highlighting their utility in diversity-oriented synthesis. mdpi.com

The strategic importance of aminoisoxazoles as synthetic intermediates is summarized in the table below, which showcases reaction types applicable to this compound.

| Reaction Type | Reagent/Catalyst | Product Class | Reference |

| N-H Insertion | α-Diazocarbonyl Compounds / Rh₂(Oct)₄ | α-Amino Acid Derivatives | researchgate.net |

| Wolff Rearrangement | α-Diazocarbonyl Compounds / Heat | N-Isoxazole Amides | researchgate.net |

| Condensation/Cyclization | 1,3-Diketones, β-Ketoesters | Fused Heterocycles (e.g., Isoxazolopyrimidines) | frontiersin.org |

| Domino Reactions | β,γ-Unsaturated α-Ketoesters / Chiral Catalysts | Chiral N,O-Hemiaminals | mdpi.com |

These reactions underscore the compound's role as a pivotal starting material for generating novel chemical entities with potential applications in various fields of chemistry. rsc.org

Role in the Design of Complex Molecular Architectures

The structural features of this compound make it a compelling candidate for the design and construction of complex molecular architectures, including coordination polymers and supramolecular assemblies. The molecule contains multiple potential coordination sites: the nitrogen atom of the amino group and the nitrogen atom of the isoxazole ring. ijarmps.orgnih.gov This allows it to act as a ligand, bridging metal centers to form extended networks.

The formation of these architectures is guided by several factors:

Coordination Chemistry: As a ligand, this compound can coordinate to transition metal ions. Depending on the metal and reaction conditions, it can function as a monodentate or a bidentate chelating ligand, leading to the formation of discrete metal complexes or multidimensional frameworks like metal-organic frameworks (MOFs). scielo.brmdpi.com The interaction with metal ions often involves the amino group and the isoxazole ring nitrogen, creating stable chelate rings. nih.govresearchgate.net

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the isoxazole nitrogen can act as an acceptor. These interactions can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional supramolecular structures. mdpi.com

π-π Stacking: The presence of the m-tolyl aromatic ring facilitates π-π stacking interactions, which further stabilize the resulting assemblies and add another layer of control over the final architecture. mdpi.com

By leveraging these non-covalent and coordination interactions, this compound can serve as a programmable tectonic unit for crystal engineering, enabling the rational design of materials with tailored structures and properties.

Contribution to Materials Science (e.g., photosensitizers in dye-sensitized solar cells)

In materials science, derivatives of this compound hold potential for application in photovoltaic devices, particularly as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.netsapub.org The efficacy of organic dyes in DSSCs typically relies on a Donor-π-Acceptor (D-π-A) molecular architecture, which facilitates efficient light absorption and charge separation. researchgate.net

A photosensitizer derived from this compound could be designed to fit this D-π-A model:

Donor (D): The amino group, or a more electron-rich derivative like a diarylamine, can serve as the electron-donating component. Upon photoexcitation, this group provides the electron that is injected into the semiconductor.

π-Bridge (π): The tolyl-isoxazole core can function as the conjugated bridge that connects the donor and acceptor moieties. This bridge helps to modulate the electronic properties of the dye, including its absorption spectrum and energy levels. researchgate.net

Acceptor (A): A suitable electron-accepting group, such as cyanoacrylic acid, would need to be chemically attached to the isoxazole scaffold. This group serves a dual purpose: it acts as the electron acceptor and anchors the dye molecule to the surface of the semiconductor (typically TiO₂) photoanode. researchgate.netmdpi.com

The performance of such a dye in a DSSC would depend on its photophysical and electrochemical properties, which can be fine-tuned by modifying its molecular structure.

| Dye Component | Function | Potential Moiety derived from this compound |

| Donor (D) | Electron donation upon photoexcitation | Arylamine or other electron-rich group attached at the 4-position |

| π-Bridge (π) | Facilitates charge transfer, tunes absorption | The 3-(m-Tolyl)isoxazol core |

| Acceptor (A) | Electron acceptance and anchoring to semiconductor | Cyanoacrylic acid or similar group attached to the isoxazole ring |

While specific efficiency data for a dye based on this exact molecule is not available, the principles of D-π-A design suggest its potential as a scaffold for new, efficient, metal-free organic photosensitizers. nih.gov The photophysical properties of related amino-substituted aromatic systems have been shown to be sensitive to their environment, a characteristic that can be exploited in sensor applications as well. researchgate.netresearchgate.net

Applications as Organocatalysts or Complexing Agents

Beyond its role as a synthetic intermediate, this compound and its derivatives have potential applications in catalysis and coordination chemistry.

As Complexing Agents: The ability of the aminoisoxazole scaffold to act as a ligand for metal ions is well-documented. ijarmps.org The presence of both a "hard" nitrogen donor in the amino group and a "softer" nitrogen donor within the heterocyclic ring allows it to form stable complexes with a variety of transition metals, such as copper, zinc, nickel, and cobalt. nih.govscielo.br It can act as a bidentate ligand, forming a five-membered chelate ring with the metal center, which enhances the stability of the resulting complex. nih.govresearchgate.net These metal complexes can themselves have interesting magnetic, optical, or catalytic properties.

In Catalysis: While this compound itself is not typically an organocatalyst, its structure is relevant in catalyzed reactions. The exocyclic amino group can serve as an activating substituent in enantioselective reactions. researchgate.net For example, 5-aminoisoxazoles have been used in copper-catalyzed enantioselective domino Michael/N-hemiacetalisation reactions. mdpi.com In this context, the aminoisoxazole is a key substrate whose reactivity is harnessed by a chiral metal complex to achieve stereocontrol. The amino group enhances the nucleophilicity of the heterocyclic core, facilitating its addition to electrophiles within the catalytic cycle. researchgate.net This strategy of using an activating amino group is a known approach for the functionalization of less reactive N-heteroaromatic compounds. researchgate.net

| Application Area | Role of this compound | Potential Metal Partners/Reaction Types | Reference |

| Complexing Agent | Bidentate Ligand (N,N'-donor) | Cu(II), Zn(II), Ni(II), Co(II), Fe(II/III) | nih.govscielo.brmdpi.com |

| Catalysis | Activating Substrate | Enantioselective Domino Reactions (e.g., Michael Addition) | mdpi.com |

The dual functionality as both a versatile complexing agent and a reactive substrate in catalysis highlights the compound's significance in advanced chemical applications.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

While classical methods for isoxazole (B147169) synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, are effective, the future of chemical synthesis lies in processes that are both efficient and environmentally benign. nih.govnih.gov For 3-(m-Tolyl)isoxazol-4-amine, research should focus on the development of catalytic and one-pot procedures that minimize waste and energy consumption.

Key Research Objectives:

Catalytic Approaches: Investigating novel metal- or organo-catalysts to facilitate the key bond-forming reactions in the synthesis of the isoxazole ring. This could lead to milder reaction conditions and higher yields.

Green Solvents and Reagents: Exploring the use of sustainable solvents like water or bio-derived solvents, and replacing hazardous reagents with greener alternatives. nih.gov For instance, developing in-situ generation of nitrile oxides under mild conditions would be a significant advancement.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to improved efficiency and purity.

A comparative table of potential synthetic strategies is presented below, highlighting the move towards more sustainable practices.

| Methodology | Traditional Approach | Emerging Sustainable Approach |

| Solvent | Organic Solvents (e.g., Toluene, THF) | Water, Ethanol, Glycerol nih.gov |

| Catalyst | Stoichiometric bases | Catalytic amounts of transition metals or organocatalysts |

| Energy Input | High temperatures (reflux) | Room temperature or microwave irradiation |

| Waste Generation | Significant salt byproducts | Minimal waste, recyclable catalysts |

Exploration of Novel Reactivity Patterns and Transformations

The reactivity of the 4-amino group on the isoxazole ring of this compound offers a rich landscape for chemical transformations. While standard amine chemistry is applicable, future research should delve into uncovering novel reactivity patterns that expand its synthetic utility.

Areas for Investigation:

Directed C-H Functionalization: Utilizing the amino group to direct the functionalization of the tolyl substituent or the isoxazole ring itself. This would allow for the late-stage modification of the molecule, providing rapid access to a diverse range of derivatives.

Ring Transformation Reactions: Investigating conditions that could induce ring-opening and subsequent rearrangement of the isoxazole core. The N-O bond in isoxazoles is known to be susceptible to cleavage under certain conditions, which can be exploited to generate other heterocyclic systems. nih.gov

Photoredox and Electrochemical Methods: Employing light or electricity to drive novel transformations of this compound. These methods can often access unique reactive intermediates and enable transformations that are not possible with traditional thermal methods.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the electronic structure and reaction mechanisms of this compound is crucial for predicting its behavior and designing new applications. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.

Prospective Techniques and Their Applications:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR can provide detailed insights into the structure and conformation of this compound and its derivatives.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic properties of the molecule, predict its reactivity, and elucidate reaction mechanisms at the atomic level. researchgate.netnih.gov This can help in understanding the regioselectivity of reactions and the stability of intermediates.

In-situ Spectroscopic Monitoring: Techniques like in-situ IR and Raman spectroscopy can be used to monitor reactions in real-time, providing valuable data on reaction kinetics and the formation of transient species.

Below is a table summarizing the application of these techniques:

| Technique | Information Gained |

| 2D NMR Spectroscopy | Connectivity of atoms, spatial relationships between protons and carbons. |

| Density Functional Theory (DFT) | Molecular orbital energies, charge distribution, reaction pathways, and transition state energies. researchgate.net |

| In-situ IR Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of intermediates. |

Expansion of Synthetic Utility of this compound in Chemical Synthesis

The true value of a chemical compound lies in its utility as a building block for the synthesis of more complex and functional molecules. Future research should focus on expanding the synthetic applications of this compound.

Potential Applications:

As a Privileged Scaffold: Utilizing the this compound core to synthesize libraries of compounds for biological screening. The isoxazole ring is a well-known pharmacophore, and the tolyl and amine substituents provide handles for diversification.

In the Synthesis of Fused Heterocycles: The amino group can be used as a nucleophile in condensation reactions to construct fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines or isoxazolo[4,5-d]pyrimidines.

As a Ligand in Coordination Chemistry: The nitrogen atoms of the isoxazole ring and the amino group can potentially coordinate to metal centers, making this compound a candidate for the development of novel ligands for catalysis or materials science.

Integration of Machine Learning and AI in Predicting Reactivity and Properties

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These tools can be leveraged to accelerate the discovery and optimization of reactions and molecules related to this compound.

Future Directions:

Predictive Modeling: Developing ML models to predict the reactivity of this compound in various reactions, as well as the physicochemical and biological properties of its derivatives. researchgate.netnih.gov This can help to prioritize synthetic targets and reduce the number of trial-and-error experiments.

Computer-Aided Synthesis Planning (CASP): Utilizing AI-powered retrosynthesis tools to devise novel and efficient synthetic routes to this compound and its derivatives. ucla.edu These tools can analyze vast reaction databases to suggest disconnections and reaction conditions.

De Novo Molecular Design: Employing generative AI models to design new molecules based on the this compound scaffold with desired properties for specific applications, such as drug discovery or materials science.

The integration of these computational approaches promises to significantly accelerate the pace of innovation in the field of isoxazole chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(m-Tolyl)isoxazol-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise synthesis : Isoxazole derivatives are typically synthesized via cyclocondensation of hydroxylamine with β-diketones or β-ketonitriles. For analogs like this compound, regioselective functionalization of the isoxazole ring with m-tolyl groups may involve Ullmann coupling or Suzuki-Miyaura cross-coupling .

- Optimization : Key parameters include solvent polarity (e.g., DMF or ethanol), temperature control (60–100°C), and catalysts (e.g., CuI for coupling reactions). Evidence from similar compounds shows yields improve with inert atmospheres (N₂/Ar) and slow addition of reagents to prevent side reactions .

- Purity : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is standard. Monitor progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm regiochemistry of substituents. For example, the isoxazole C4-amine proton appears as a singlet near δ 6.5–7.0 ppm, while m-tolyl aromatic protons split into multiplets (δ 7.1–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, loss of the m-tolyl group (91 Da) is common in isoxazole derivatives .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the biological targets and mechanistic pathways of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, cytochrome P450). For example, the isoxazole ring may hydrogen-bond with catalytic residues, while the m-tolyl group occupies hydrophobic pockets .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations). Evidence from oxadiazole analogs suggests substituent bulkiness affects target selectivity .

- QSAR Models : Coramine substituent descriptors (e.g., logP, polar surface area) with bioactivity data from similar compounds to prioritize targets .

Q. What strategies resolve contradictions in bioactivity data across studies involving isoxazole derivatives like this compound?

- Methodology :

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-h incubation, 10% FBS in cell assays). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Metabolic Stability Tests : Use liver microsomes (human/rat) to compare compound half-life (t₁/₂). Poor stability in certain studies could explain reduced in vivo efficacy despite strong in vitro results .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (SHELXL ) to rule out isomerization or degradation products.

Q. How can structural modifications enhance the pharmacokinetic profile of this compound while retaining bioactivity?

- Methodology :

- Prodrug Design : Introduce acetyl or PEG groups at the C4-amine to improve solubility. For example, morpholine-carbonyl analogs show enhanced bioavailability in oxadiazole derivatives .

- SAR Studies : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups on the m-tolyl ring. Test against panels of cancer cell lines (NCI-60) to identify potency trends .

- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to optimize logD values (ideal range: 1–3) for blood-brain barrier penetration .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.